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‘ Compound of Interest
Compound Name: 2-Hydroxy-4,4-dimethylpentanoic acid
CAS No.: 65302-98-9
Cat. No.: B1344337

Executive Summary

2-Hydroxy-4,4-dimethylpentanoic acid (CAS: 114990-92-0 for S-isomer) is a chiral alpha-hydroxy acid characterized by a bulky,
lipophilic neopentyl side chain. Structurally analogous to Leucine (specifically the alpha-hydroxy analog of "gamma-methylleucine"), this
molecule serves as a critical pharmacophore in the design of protease inhibitors (e.g., Cathepsin C, Factor Xla). Its primary value lies in
the gem-dimethyl group at the

-position, which provides exceptional metabolic stability by blocking
-oxidation and enhancing hydrophobic interactions within enzyme active sites.
Chemical Identity & Physicochemical Properties[1][2][3]

This molecule is distinct from standard aliphatic AHAs due to the steric bulk of the tert-butyl group.

Nomenclature & Identification
Property Detail

IUPAC Name 2-Hydroxy-4,4-dimethylpentanoic acid

Common Synonyms -Hydroxyneopentylglycine; 2-Hydroxy-4,4-dimethylvaleric acid

CAS Number 114990-92-0 (S-isomer); 65302-98-9 (Racemic)

Molecular Formula

Molecular Weight 146.18 g/mol

SMILES CC(C)(C)CC(=0)0

Physicochemical Profile
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Parameter Value / Characteristic Relevance

. . . . Stable for solid-phase peptide synthesis
Physical State White Crystalline Solid .
handling.

Typical of

) -hydroxy acids; stronger acid than
Predicted pKa 3.82+0.10 ] ) ) )
unsubstituted aliphatic acids due to

-OH inductive effect.

Moderate lipophilicity ensures good
) membrane permeability while maintaining
LogP (Predicted) ~13 iy i i i
solubility in organic synthesis solvents (DCM,

THF).

o ) The (S)-enantiomer is the most common
Chirality (S) and (R) Enantiomers o . .
bioisostere for L-amino acids.

B ) The neopentyl tail significantly reduces water
Solubility High: Methanol, DCM, DMSOLow: Water . .
solubility compared to linear analogs.

Synthetic Methodologies

The synthesis of 2-hydroxy-4,4-dimethylpentanoic acid generally follows two primary routes: the Diazotization of Amino Acids
(biomimetic/lab scale) and the Cyanohydrin Route (industrial scale).

Method A: Diazotization of 4-Methylleucine (Lab Scale)

This method retains the stereochemistry of the starting amino acid (with retention of configuration via double inversion or inversion
depending on conditions, typically net retention in mild aqueous acid).

» Precursor: 2-Amino-4,4-dimethylpentanoic acid (L-4-Methylleucine / Neopentylglycine).
* Reagents: Sodium Nitrite (
), Sulfuric Acid (

)-[1]

* Mechanism: Formation of a diazonium salt followed by nucleophilic attack by water.
Protocol:
» Dissolution: Dissolve 1.0 eq of (S)-2-amino-4,4-dimethylpentanoic acid in 1M

at 0°C.

» Diazotization: Dropwise addition of

(6.0 eq) in water, maintaining temperature <5°C to prevent elimination side reactions.

» Hydrolysis: Stir for 3—12 hours, allowing the diazonium species to be displaced by water.

« Extraction: Extract with Ethyl Acetate (3x). Wash organic phase with brine.[2][3]
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» Purification: Recrystallize from Hexane/Ether to yield the pure hydroxy acid.

Method B: Cyanohydrin Synthesis (Industrial)

Used for generating racemic material, which is subsequently resolved using chiral amines or enzymatic lipases.
e Precursor: 3,3-Dimethylbutanal (Neopentanal).
* Step 1: Reaction with

or TMSCN to form the cyanohydrin.
» Step 2: Acid hydrolysis (

) converts the nitrile to the carboxylic acid.

Synthesis Workflow Diagram

The following diagram illustrates the Diazotization pathway, favored for generating high-purity chiral building blocks.

Reaction Conditions

Stereochemical Retention

NaNO2, H2S04
4-Methylleucine 0°C Diazonium Intermediate Hydrolysis (-N2) A A A
) - . I o - 2- -4,4-
(2-Amino-4,4-dimethylpentanoic acid) [R-N2]+ B>\ 2-Hydroxy-4,4-dimethylpentanoic acid

H20 (Nucleophile)

Click to download full resolution via product page
Figure 1: Synthesis of 2-hydroxy-4,4-dimethylpentanoic acid via diazotization of the corresponding amino acid.

Applications in Drug Discovery[9]

This molecule is not merely a passive linker; it is an active Pharmacophore Modulator.

Protease Inhibitor Design (S1/S1' Pocket Filling)

Many proteases (e.g., Cathepsin C, Factor Xla, Renin) possess hydrophobic S1 or S1' pockets designed to accommodate Leucine or
Phenylalanine side chains.

+ The Neopentyl Advantage: The tert-butyl group of 2-hydroxy-4,4-dimethylpentanoic acid is spherically bulky. It fills these
hydrophobic pockets more completely than the planar isobutyl group of Leucine, increasing Van der Waals contact surface area and
binding affinity (

).
» Bioisosterism: Replacing an amino acid with its

-hydroxy analog (depsipeptide bond) alters hydrogen bonding capability (donor to acceptor change), often improving permeability and
resistance to proteolytic cleavage.
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Metabolic Stability

Standard aliphatic chains are susceptible to metabolic degradation via cytochrome P450 oxidation at benzylic or allylic positions.
* Mechanism: The quaternary carbon at the

-position (C4) of this molecule has no abstractable protons. This blocks metabolic hydroxylation and prevents
-oxidation, significantly extending the in vivo half-life (

) of drugs incorporating this moiety.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures are diagnostic:
* 1H NMR (CDCI3, 400 MHz):

o 0.95 (s, 9H): Characteristic intense singlet of the tert-butyl group.
o 1.50-1.70 (m, 2H): Methylene protons (

) connecting the chiral center to the neopentyl tail.
o 4.20-4.30 (dd, 1H): The

-proton adjacent to the hydroxyl group.
* Mass Spectrometry (ESI-):
o [M-H]-: 145.1 m/z.
o Fragmentation often shows loss of the carboxyl group (
) and the stable tert-butyl cation.
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" Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic
procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness
of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.
Support Team for a compatibility check]

Need Industrial/lBulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced ress uast

chemicals, empowering scientists and researchers to drive progress in science Ontario, CA 91761, United States

and industry. Phone: (601) 213-4426

Email: info@benchchem.com
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